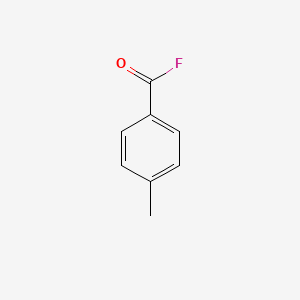

4-Methylbenzoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPZXSHNADAQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507557 | |

| Record name | 4-Methylbenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-42-5 | |

| Record name | 4-Methylbenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylbenzoyl Fluoride

Deoxyfluorination Approaches from Carboxylic Acid Precursors

Deoxyfluorination of carboxylic acids stands as a primary and direct route to acyl fluorides. researchgate.net This transformation replaces the hydroxyl group of the carboxylic acid with a fluorine atom. Several reagents have been developed to facilitate this conversion under varied reaction conditions. cas.cn

Utilization of Pentafluoropyridine (B1199360) (PFP) in Mild Reaction Conditions

Pentafluoropyridine (PFP) has emerged as an effective reagent for the deoxyfluorination of carboxylic acids to form acyl fluorides under gentle conditions. nih.govfigshare.com This method is noted for its use of a commercially available and inexpensive reagent. acs.orgworktribe.com The reaction of 4-methylbenzoic acid with PFP in acetonitrile (B52724), in the presence of a base like N,N-diisopropylethylamine (DIPEA), yields 4-methylbenzoyl fluoride (B91410). acs.org

A typical procedure involves stirring a mixture of the carboxylic acid, PFP, and DIPEA in acetonitrile at room temperature. acs.org The resulting 4-methylbenzoyl fluoride can then be isolated and purified. Research has demonstrated the successful synthesis of this compound from 4-methylbenzoic acid with a 64% yield after purification. acs.org

Table 1: Synthesis of this compound using PFP acs.org

| Reactant | Reagent | Solvent | Base | Yield |

|---|---|---|---|---|

| 4-Methylbenzoic Acid | Pentafluoropyridine | Acetonitrile | DIPEA | 64% |

The reaction's progress and the formation of the acyl fluoride can be monitored using 19F NMR spectroscopy. acs.org PFP is considered a useful alternative to other fluorinating agents due to its stability and non-corrosive nature. acs.org

Application of Cyanuric Fluoride and Related Reagents

Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) is another key reagent for the mild and direct conversion of carboxylic acids into their corresponding acyl fluorides. wikipedia.orgresearchgate.net The process generally involves reacting the carboxylic acid with cyanuric fluoride in the presence of a base, such as pyridine, in a suitable solvent like acetonitrile. researchgate.net This method is advantageous as it often avoids harsh conditions that could affect other functional groups within the molecule. researchgate.net

The general applicability of cyanuric fluoride has been demonstrated for a variety of carboxylic acids, and it is considered a popular fluorinating agent in organic chemistry. researchgate.netresearchgate.net While specific yield data for this compound using this exact method is not detailed in the provided sources, the successful conversion of benzoic acid to benzoyl fluoride in high yield (97%) suggests its effectiveness for aromatic acyl fluorides. researchgate.net

Other related reagents and methods for the synthesis of acyl fluorides from carboxylic acids include the use of:

Triphenylphosphine, NBS, and Et₃N·3HF researchgate.net

Trifluoromethyl trifluoromethanesulfonate (B1224126) (CF₃SO₂OCF₃) with a suitable base cas.cn

(Diethylamino)sulfur trifluoride (DAST) acs.org

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) nih.gov

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) cas.cn

Electrochemical Fluorination for Perfluorinated Analogues

Electrochemical methods offer an alternative pathway for fluorination, particularly for creating perfluorinated versions of aromatic compounds. While direct electrochemical synthesis of this compound is not prominently described, the principles of electrochemical fluorination are relevant for producing related fluorinated molecules. This technique can be used to introduce fluorine atoms into organic molecules through anodic oxidation. nih.govvapourtec.com

For instance, electrochemical methods have been employed for the fluorination of toluene (B28343) derivatives and other aromatic systems. google.comdokumen.pub These processes often involve the use of specific fluoride ion sources, such as amine-HF complexes (like Et₃N·3HF), in an electrochemical cell. nih.gov The reaction conditions, including the electrode materials, solvent, and current density, are critical parameters that can be tuned to achieve the desired fluorination. nih.gov

The synthesis of perfluorinated analogues, such as perfluoro-4-methylbenzoyl fluoride, would likely involve the electrochemical fluorination of a suitable precursor like 4-methyltoluene, followed by oxidation of the methyl group. However, direct evidence for this specific multi-step synthesis is not provided in the search results.

Indirect Synthetic Pathways and Precursor Chemistry

Beyond the direct fluorination of the carboxylic acid, this compound can be synthesized through indirect routes. One common method is the halogen exchange reaction starting from a more readily available acyl halide, such as 4-methylbenzoyl chloride. scribd.com

Key precursors for the synthesis of this compound include:

4-Methylbenzoic acid: The primary starting material for direct deoxyfluorination methods. chemsrc.com

p-Toluoyl chloride (4-methylbenzoyl chloride): Can be converted to the fluoride via halogen exchange. chemsrc.com

p-Tolualdehyde: Can be oxidized to the carboxylic acid before fluorination. chemsrc.com

4-Bromotoluene: Can be a precursor in multi-step synthetic sequences. chemsrc.com

Furthermore, this compound itself serves as a crucial intermediate in various organic reactions. It is used in palladium-catalyzed reactions to form polycyclic ketones and in acylation reactions. researchgate.netharvard.edu For example, it reacts with silyl (B83357) ketene (B1206846) acetals in the presence of a thiourea (B124793) catalyst to produce α,α-disubstituted butyrolactone products. harvard.edu

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylbenzoic acid |

| Pentafluoropyridine (PFP) |

| N,N-Diisopropylethylamine (DIPEA) |

| Acetonitrile |

| Cyanuric fluoride |

| Pyridine |

| Benzoyl fluoride |

| Benzoic acid |

| Triphenylphosphine |

| N-Bromosuccinimide (NBS) |

| Triethylamine trihydrofluoride (Et₃N·3HF) |

| Trifluoromethyl trifluoromethanesulfonate |

| (Diethylamino)sulfur trifluoride (DAST) |

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) |

| 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) |

| Toluene |

| Perfluoro-4-methylbenzoyl fluoride |

| 4-Methyltoluene |

| 4-Methylbenzoyl chloride |

| p-Tolualdehyde |

| 4-Bromotoluene |

| Silyl ketene acetal |

| α,α-disubstituted butyrolactone |

Advanced Reactivity and Transformation Chemistry of 4 Methylbenzoyl Fluoride

Role as a Potent Acylating Agent in Complex Syntheses

4-Methylbenzoyl fluoride (B91410) serves as a highly effective acylating agent in sophisticated organic syntheses, valued for its reactivity and role in forming key chemical bonds. Its utility is particularly evident in enantioselective transformations and efficient one-pot amidation procedures.

A significant application of acyl fluorides like 4-methylbenzoyl fluoride is in the enantioselective C-acylation of silyl (B83357) ketene (B1206846) acetals. This transformation is crucial for creating β-dicarbonyl compounds with a quaternary stereocenter, which are versatile building blocks in organic chemistry nih.gov. The reaction's success and high degree of stereocontrol are achieved through a cooperative catalytic system.

The enantioselective acylation of silyl ketene acetals with acyl fluorides can be effectively promoted by a chiral thiourea (B124793) catalyst in conjunction with a nucleophilic co-catalyst like 4-pyrrolidinopyridine nih.gov. This represents a key example of enantioselective thiourea anion-binding catalysis involving the fluoride ion nih.gov. The thiourea catalyst is believed to play a dual role: it not only controls the enantioselectivity of the acylation step but is also essential for generating the key acylpyridinium ion intermediate nih.gov. The strong hydrogen-bond accepting nature of the fluoride anion is crucial for this process nih.gov. In the absence of either the thiourea or the nucleophilic catalyst, no reaction is observed between the silyl ketene acetal and the acyl fluoride, highlighting the synergistic nature of this catalytic system nih.gov. Under optimized conditions, the acylation of silyl ketene acetals with various substituted benzoyl fluorides, including those with electron-donating groups like the 4-methyl substituent, proceeds in high yields and with excellent enantioselectivities nih.gov.

Table 1: Enantioselective Acylation of Silyl Ketene Acetal with Substituted Benzoyl Fluorides This table is generated based on research findings where silyl ketene acetal 1 was acylated with various substituted benzoyl fluorides, demonstrating the high yields and enantioselectivities achievable.

| Acyl Fluoride | Yield (%) | Enantiomeric Excess (ee %) |

| Benzoyl fluoride | 95 | 92 |

| This compound | 94 | 92 |

| 4-Methoxybenzoyl fluoride | 96 | 93 |

| 4-Chlorobenzoyl fluoride | 95 | 93 |

| 3-Methylbenzoyl fluoride | 91 | 92 |

| 2-Naphthoyl fluoride | 94 | 95 |

The mechanism of the thiourea-catalyzed acylation involves the generation of a highly electrophilic N-acylpyridinium ion intermediate. Pyridine derivatives, particularly those with strongly electron-donating substituents such as 4-pyrrolidinopyridine (PPY), significantly accelerate acyl transfer reactions nih.gov. This rate enhancement is attributed to both a higher equilibrium concentration of the acylpyridinium ion and its increased electrophilicity due to looser ion pairing nih.gov. The chiral thiourea catalyst stabilizes the fluoride counteranion through hydrogen bonding, forming a chiral N-acylpyridinium/fluoride ion pair. This organized, chiral environment dictates the facial selectivity of the subsequent nucleophilic attack by the silyl ketene acetal, leading to the formation of the product with high enantiopurity nih.gov.

Acyl fluorides, generated in situ from carboxylic acids, are effective intermediates in one-pot amide bond formation reactions. This methodology provides a streamlined and efficient route to synthesizing amides directly from unactivated carboxylic acids and amines, avoiding the need for isolating the often sensitive acyl fluoride intermediate nih.gov. A reagent such as pentafluoropyridine (B1199360) (PFP) can be used to facilitate the deoxyfluorination of carboxylic acids to generate the acyl fluoride in situ under mild conditions nih.gov.

The one-pot deoxyfluorination-amidation process is compatible with a broad range of amines, demonstrating its wide applicability. The in situ generated acyl fluoride readily reacts with both aliphatic and aromatic amines nih.gov. Generally, reactions with electron-rich amines, such as 4-methoxyaniline and 3,5-dimethylaniline, proceed efficiently at room temperature, providing amides in good to excellent yields nih.gov. Less nucleophilic amines, including electron-deficient anilines like 4-(trifluoromethyl)aniline and 3-nitroaniline, as well as aminopyridines, require heating to achieve high conversion to the corresponding amide products nih.gov.

This one-pot methodology is versatile and applicable to the preparation of both secondary and tertiary amides nih.gov. The reaction accommodates a wide variety of primary and secondary amines, reacting with the in situ formed acyl fluoride to yield the desired amide structures. This flexibility makes the process a valuable tool for synthesizing a diverse library of amide-containing molecules from readily available carboxylic acids and amines nih.govrsc.org.

Table 2: One-Pot Synthesis of Amides from Carboxylic Acids and Various Amines via In Situ Acyl Fluoride Generation This table is generated based on research findings describing a one-pot deoxyfluorination-amidation process, showcasing the yields for a variety of amine substrates.

| Amine | Amide Product Type | Yield (%) |

| 4-Methoxyaniline | Secondary | 94 |

| 3,5-Dimethylaniline | Secondary | 93 |

| Benzylamine | Secondary | 91 |

| 4-(Trifluoromethyl)aniline | Secondary | 87 |

| 2-Aminopyridine | Secondary | 86 |

| 3-Nitroaniline | Secondary | 73 |

| Morpholine | Tertiary | 92 |

| Piperidine | Tertiary | 89 |

Esterification Reactions and Optimization Considerations

The esterification of this compound, a process of significant academic and industrial interest, involves its reaction with various alcohols to yield the corresponding esters. Acyl fluorides, such as this compound, are recognized for their balanced reactivity, which allows for controlled and efficient esterification reactions, often under milder conditions than those required for other acyl halides like acyl chlorides.

Optimization of these reactions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that are typically considered for optimization include the choice of catalyst, solvent, temperature, and the nature of the alcohol. While uncatalyzed reactions can proceed, the use of a base or a fluoride salt catalyst can significantly accelerate the reaction rate. For instance, the addition of a mild, non-nucleophilic base can neutralize the hydrogen fluoride byproduct, driving the equilibrium towards the product side. Similarly, fluoride ions from a salt like tetrabutylammonium (B224687) fluoride (TBAF) can act as a nucleophilic catalyst.

The choice of solvent is also critical. Aprotic solvents are generally preferred to avoid competitive reactions with the solvent. The reaction temperature is another important factor; while elevated temperatures can increase the reaction rate, they may also lead to undesirable side reactions. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

A comparative study on the reactivity of 4-fluorobenzoyl fluoride and its corresponding chloride with alcohols revealed that the acyl fluoride exhibits a more controlled reactivity. researchgate.net This suggests that this compound would also offer advantages in terms of selectivity and milder reaction conditions compared to 4-methylbenzoyl chloride. The optimization of the esterification of perillyl alcohol with various fatty acids catalyzed by Novozym® 435 lipase highlighted the importance of the molar ratio of reactants and enzyme concentration, achieving high conversions under optimized conditions. nih.gov While this study focuses on an enzymatic process, the principles of optimizing reactant ratios and catalyst loading are transferable to non-enzymatic systems involving this compound.

| Parameter | Consideration for Optimization | Rationale |

| Catalyst | Type (e.g., base, fluoride salt) and loading | To accelerate the reaction rate and neutralize byproducts. |

| Solvent | Aprotic vs. protic | To avoid side reactions with the solvent. |

| Temperature | Balancing rate and selectivity | To achieve a reasonable reaction time without promoting side reactions. |

| Reactant Ratio | Molar ratio of this compound to alcohol | To drive the reaction to completion and maximize yield. |

| Reaction Time | Monitoring for completion | To ensure the reaction has proceeded to the desired extent without degradation. |

Synthesis of Acylthiourea Derivatives

Acylthiourea derivatives are a class of compounds with diverse biological activities and applications in medicinal chemistry. The synthesis of these derivatives using this compound as a precursor typically proceeds through a two-step, one-pot reaction.

The first step involves the in-situ generation of 4-methylbenzoyl isothiocyanate. This is achieved by reacting this compound with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. The fluoride ion is a good leaving group, facilitating the nucleophilic attack of the thiocyanate ion on the carbonyl carbon.

The second step is the immediate reaction of the generated 4-methylbenzoyl isothiocyanate with a primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the corresponding N-acylthiourea derivative.

A study on the synthesis of N-(3,4-dichlorophenyl)-N′-(4-methylbenzoyl)thiourea demonstrated a successful application of this methodology using 4-methylbenzoyl chloride. researchgate.net Given the similar reactivity of acyl fluorides, this method is directly applicable to this compound. The general reaction scheme is as follows:

Formation of Isothiocyanate: 4-CH₃C₆H₄COF + SCN⁻ → 4-CH₃C₆H₄CONCS + F⁻

Reaction with Amine: 4-CH₃C₆H₄CONCS + R¹R²NH → 4-CH₃C₆H₄CONHCSNR¹R²

The synthesis of various N-acyl thiourea derivatives has been reported, highlighting the versatility of this reaction with different amines. mdpi.com Optimization of this synthesis involves ensuring anhydrous conditions to prevent hydrolysis of the acyl fluoride and the isothiocyanate intermediate. The choice of solvent is also important, with polar aprotic solvents like acetone or acetonitrile (B52724) being commonly used.

| Reagent | Role in Synthesis |

| This compound | Acylating agent and precursor to the isothiocyanate |

| Thiocyanate Salt (e.g., KSCN) | Source of the thiocyanate nucleophile |

| Amine (Primary or Secondary) | Nucleophile for reaction with the isothiocyanate |

| Anhydrous Solvent (e.g., Acetone) | Reaction medium, must be inert to reactants |

Carbon-Fluorine Bond Activation in Transition-Metal Catalysis

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, transition-metal catalysis has emerged as a powerful tool to achieve this transformation, enabling the use of organofluorine compounds in a variety of coupling reactions. In the context of this compound, the activation of the acyl C-F bond by transition metals, particularly palladium, opens up novel pathways for the synthesis of complex organic molecules.

Palladium-Catalyzed Annulation Reactions

Palladium catalysts have been shown to effectively mediate the annulation of acyl fluorides with unsaturated hydrocarbons. These reactions proceed through the activation of the C-F bond, followed by a cascade of events including migratory insertion and reductive elimination, leading to the formation of new ring systems.

A notable example of this reactivity is the palladium-catalyzed annulation of this compound with norbornene. researchgate.netdntb.gov.ua This reaction involves a decarbonylative coupling process, where the carbonyl group (CO) is initially lost from the acyl fluoride. The palladium catalyst facilitates the oxidative addition into the C-F bond of this compound. The resulting arylpalladium species can then undergo a migratory insertion with norbornene. Subsequent steps involving C-H activation and reductive elimination, along with a reinsertion of carbon monoxide, lead to the final polycyclic ketone product. This process highlights a unique transformation where the seemingly inert C-F bond is selectively cleaved and participates in the formation of new carbon-carbon bonds. The use of norbornene as a transient mediator is crucial in facilitating this complex reaction cascade. nih.gov

The palladium-catalyzed annulation of this compound with norbornene results in the formation of structurally complex polycyclic ketones. researchgate.net The reaction proceeds with a degree of stereoselectivity, which is influenced by the nature of the catalyst, ligands, and reaction conditions. The stereochemical outcome is largely determined during the migratory insertion and C-H activation steps. The inherent strain and geometry of the norbornene scaffold play a significant role in directing the stereochemistry of the final product. Careful selection of phosphine ligands on the palladium catalyst can further enhance the stereoselectivity of the annulation reaction.

| Reactant | Role in Annulation |

| This compound | Aryl source, undergoes C-F bond activation |

| Norbornene | Unsaturated hydrocarbon, participates in annulation |

| Palladium Catalyst | Mediates C-F bond activation and subsequent coupling steps |

| Ligand | Influences catalyst stability, reactivity, and stereoselectivity |

Intramolecular Cyclization Processes

Beyond intermolecular reactions, transition-metal-catalyzed C-F bond activation can also be exploited for intramolecular cyclization processes. These reactions are particularly valuable for the synthesis of fused-ring systems. In a study related to this area, a palladium-catalyzed intramolecular cyclization of 2-arylbenzoyl fluoride derivatives was developed to synthesize fluorenones. researchgate.net This process involves the intramolecular coupling of an aromatic C-H bond with the acyl C-F bond.

While this specific example does not use this compound, it demonstrates a powerful strategy that could be adapted for suitably substituted derivatives of this compound. For such a reaction to occur with a derivative of this compound, the molecule would need to possess an appropriately positioned aryl or vinyl group that can participate in the intramolecular C-H activation and subsequent coupling with the C-F bond. The efficiency and selectivity of such cyclizations would be highly dependent on the nature of the palladium catalyst and the specific ligand employed.

C-H/C-F Bond Coupling in Fluorenone Synthesis

The synthesis of fluorenones, a class of polycyclic aromatic ketones with applications in materials science and medicinal chemistry, can be achieved through palladium-catalyzed intramolecular C-H/C-F bond coupling of 2-arylbenzoyl fluorides. While specific studies detailing the use of a 2-aryl derivative of this compound in this exact transformation are not prevalent in the reviewed literature, the general mechanism provides a framework for its potential reactivity. In this catalytic cycle, a palladium(0) species undergoes oxidative addition to the C-F bond of the acyl fluoride. Subsequent intramolecular C-H bond activation, facilitated by the palladium center, leads to the formation of a palladacycle intermediate. Reductive elimination from this intermediate furnishes the fluorenone product and regenerates the active palladium(0) catalyst. Given this established reactivity for a range of 2-arylbenzoyl fluoride derivatives, it is plausible that a suitably substituted this compound derivative would undergo a similar transformation to yield a methyl-substituted fluorenone. thieme-connect.com

Reactivity under N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of activating a wide range of substrates, including acyl fluorides. The reaction of an NHC with an acyl fluoride, such as this compound, generates a reactive acyl azolium intermediate. This intermediate is a key species that can participate in various transformations.

Recent research has highlighted several NHC-catalyzed reactions of acyl fluorides:

Cycloaddition Reactions: Acyl azolium intermediates can undergo cycloaddition reactions with suitable partners.

Radical Functionalization: Under photoredox or other radical initiation conditions, the acyl azolium intermediate can be involved in radical-radical coupling reactions. For instance, the coupling of acyl fluorides with alkyl silanes has been achieved through dual NHC/photoredox catalysis, leading to the formation of ketones. acs.org While these studies often use benzoyl fluoride as a model substrate, the electronic and steric properties of this compound are similar enough to suggest it would be a viable substrate in such transformations.

Photoenolization/Diels-Alder Reactions: A novel photo-NHC catalysis strategy enables the participation of acyl fluorides in photoenolization/Diels-Alder (PEDA) reactions, a transformation previously limited to aldehydes and ketones. nih.govresearchgate.net The NHC catalyst transiently alters the photochemical properties of the acyl fluoride, allowing it to undergo annulation reactions.

Organophosphine-Catalyzed Transformations

Organophosphines can also serve as catalysts for the activation of the C-F bond in acyl fluorides. These reactions can proceed through either direct or indirect activation pathways. In the direct pathway, the phosphine attacks the carbon of the C-F bond. In the indirect pathway, the phosphine may act as a Lewis base to activate another reagent in the reaction mixture, which then facilitates C-F bond cleavage. A comprehensive review of this topic highlights the utility of phosphines in promoting transformations of acyl fluorides. thieme-connect.comelsevierpure.comresearchmap.jp While specific examples detailing the organophosphine-catalyzed transformations of this compound are scarce in the primary literature reviewed, the principles outlined in reviews suggest its potential as a substrate in such reactions.

Participation in Cascade and Annulation Reactions

This compound has been shown to participate in palladium-catalyzed annulation reactions with norbornene, leading to the formation of polycyclic ketones. This transformation involves the cleavage of both the C-F and C-H bonds of the acyl fluoride and a rearrangement of the carbonyl group through a decarbonylation and CO reinsertion mechanism. researchgate.net This reaction represents the first example of a transition-metal-catalyzed annulation of an acyl fluoride.

Below is a table summarizing the results of the palladium-catalyzed reaction of this compound with norbornene.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | Norbornene | Pd(OAc)₂/PCy₃ | Toluene (B28343) | 120 | 24 | Polycyclic Ketone | 85 |

This annulation reaction showcases the utility of this compound in constructing complex molecular architectures through a cascade process involving multiple bond-forming and bond-breaking events in a single operation.

Other Specialized Organic Transformations

The reactivity of this compound extends to other specialized organic transformations, including reactions with activated methylene compounds and participation in cyclocondensation pathways.

While specific studies on the reaction of this compound with activated methylene compounds are not extensively documented in the reviewed literature, the general reactivity of acyl fluorides suggests they can act as acylating agents for stabilized carbanions. Activated methylene compounds, such as malononitrile and ethyl cyanoacetate, possess acidic protons and can be deprotonated to form nucleophilic species. These nucleophiles can then attack the electrophilic carbonyl carbon of this compound, leading to the formation of a new carbon-carbon bond and displacement of the fluoride ion. This would result in the formation of β-dicarbonyl or related compounds, which are valuable synthetic intermediates.

Cyclocondensation reactions are powerful tools for the synthesis of heterocyclic and carbocyclic compounds. Acyl fluorides, including this compound, can potentially serve as electrophilic components in these reactions. For instance, in a reaction with a 1,3-dicarbonyl compound and a nitrogen source, this compound could act as the carbonyl component in a multi-component reaction, such as a modified Hantzsch pyridine synthesis or Biginelli reaction, to produce substituted dihydropyridines or dihydropyrimidinones, respectively. However, based on the conducted literature search, specific examples of this compound participating in these well-known cyclocondensation reactions are not reported. The reactivity of the acyl fluoride under the typically acidic or basic conditions of these reactions would need to be considered, as hydrolysis or other side reactions could compete with the desired cyclocondensation pathway.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Amide Bond Formation

Kinetic Analysis and Activation Parameters

Kinetic studies are crucial for understanding reaction rates and the factors that influence them. In the context of amide bond formation involving 4-methylbenzoyl fluoride (B91410), kinetic analysis helps to determine the order of the reaction with respect to each reactant and to calculate activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters provide a deeper understanding of the transition state of the rate-determining step.

For example, in nickel-catalyzed esterification of amides, a process mechanistically related to amide formation, kinetic modeling has been used to determine rate constants and activation energies for the elementary steps of the reaction. acs.org A simplistic reaction pathway revealed activation energies (Ea) for key steps, highlighting the energy barriers that must be overcome for the reaction to proceed. acs.org While specific data for 4-methylbenzoyl fluoride in amide formation is not detailed in the provided results, the principles of kinetic analysis are broadly applicable. For instance, variable temperature nuclear magnetic resonance (VTNA) graphical kinetic analysis has been employed to postulate reaction mechanisms in related fluorination reactions. nih.gov These methods can help to elucidate whether the formation of the acyl fluoride or its subsequent reaction with the amine is the rate-limiting step.

Role of In Situ Acyl Fluoride Generation

The in situ generation of acyl fluorides from carboxylic acids has become a popular strategy to circumvent the handling of often sensitive acyl fluoride reagents. A notable method employs pentafluoropyridine (B1199360) (PFP) as a deoxyfluorinating agent. nih.govacs.org Mechanistic studies have confirmed that the reaction proceeds through the formation of an acyl fluoride intermediate. nih.gov

The proposed mechanism for the PFP-mediated reaction involves the activation of the carboxylic acid by PFP, leading to the formation of the corresponding acyl fluoride and 2,3,5,6-tetrafluoro-4-hydroxypyridine. nih.gov The generated acyl fluoride then reacts with an amine to form the desired amide. nih.gov The presence of the acyl fluoride intermediate has been confirmed by 19F NMR spectroscopy and spiking experiments with authentic samples of benzoyl fluoride. nih.gov This one-pot deoxyfluorination and amidation protocol has been shown to be effective for a wide range of aliphatic and aromatic carboxylic acids and amines. nih.gov Similarly, other reagents have been developed for the in situ formation of acyl fluorides for subsequent transformations. nju.edu.cnrsc.org

Elucidation of Catalytic Cycles in Transition-Metal Mediated Reactions

This compound participates in various transition-metal-catalyzed reactions, and understanding the intricate catalytic cycles is key to optimizing these transformations.

Computational Analysis of Mechanistic Pathways (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. nih.govjchr.org These computational methods allow for the mapping of potential energy surfaces, the characterization of transition states, and the prediction of reaction pathways.

Temperature-Dependent Stereodivergence

Some reactions involving acyl chlorides, which are closely related to acyl fluorides, have exhibited temperature-dependent stereodivergence, where the stereochemical outcome of the reaction changes with temperature. ethz.ch This phenomenon has been investigated using DFT calculations to understand the underlying mechanistic pathways that lead to different stereoisomers at different temperatures. ethz.ch While specific examples involving this compound are not prominent in the provided search results, this principle is an important aspect of mechanistic investigation in related systems. The diastereomeric product ratio in certain reactions has been found to be dependent on the reaction temperature, and DFT calculations can help to explain this selectivity by analyzing the transition states leading to the different products. dokumen.pub

Radical Pathways Involving Methylbenzoyl Species

Beyond ionic pathways, radical mechanisms can also play a significant role in the reactions of benzoyl derivatives. The 4-methylbenzoyl radical can be generated and participate in subsequent transformations.

In a study on the borylation of aryl ketones, the generation of a 4-methylbenzoyl radical intermediate was supported by control experiments using the radical scavenger 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). rsc.org The reaction of an aryl ketone with HBpin and TEMPO under standard conditions yielded both the desired borylation product and a TEMPO-adduct of the 4-methylbenzoyl radical, providing clear evidence for its formation. rsc.org The aroyl radical is generated via a Norrish type I reaction from a photoexcited ketone and can subsequently decarbonylate to form an aryl radical, which then participates in the borylation reaction. rsc.org

Furthermore, in visible light-catalyzed reactions of acyl chlorides with N-propargylindoles, experimental results indicated the involvement of a radical pathway. acs.org While a radical chain process was not the major pathway, the generation of radical species was crucial for the observed transformation. acs.org These studies highlight that under specific conditions, such as photochemical activation, reactions involving the methylbenzoyl moiety can proceed through radical intermediates, opening up alternative reaction pathways. The anaerobic degradation of 4-methylbenzoate also proceeds via a specific 4-methylbenzoyl-CoA pathway, which involves radical species. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Methylbenzoyl fluoride (B91410), with both proton (¹H) and fluorine (¹⁹F) nuclei serving as sensitive probes of the local chemical environment.

The chemical shifts observed in the ¹H and ¹⁹F NMR spectra of 4-Methylbenzoyl fluoride are highly sensitive to a variety of intramolecular interactions. The ¹⁹F nucleus, with its large chemical shift range (approximately 300 ppm) and 100% natural abundance, is particularly responsive to its local electrostatic environment. nih.govbiophysics.org In benzoyl fluoride derivatives, the chemical shift of the acyl fluoride is significantly influenced by non-covalent, through-space interactions, such as intramolecular van der Waals forces with nearby atoms. researchgate.net

Studies on related fluorinated molecules have demonstrated that through-space interactions can be confirmed using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detects correlations between spatially close nuclei. nih.govescholarship.org For this compound, the proximity of the fluorine atom to the ortho protons on the benzene (B151609) ring can lead to such interactions, influencing their respective chemical shifts. Decoupling experiments, such as ¹H{¹⁹F} (irradiating fluorine while observing proton signals), can further confirm these interactions by causing the collapse of coupled signals, which unambiguously establishes a coupling pathway between the nuclei. nih.govrsc.org

The chemical shifts in this compound are governed by a balance of electronic and steric effects. Electronically, the fluorine atom and the carbonyl group are electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield. Conversely, the methyl group at the para position is electron-donating, which tends to shield the aromatic protons, particularly the ortho and meta protons relative to the methyl group.

The chemical shift of the sidechain fluorine is exceptionally sensitive to these effects. researchgate.net In substituted aromatic systems, fluorine's electronic influence can be complex, involving p-π electron donation to the aromatic system, which can be investigated through electronic structure calculations. nih.govrsc.org

Steric hindrance between the acyl fluoride group and the ortho protons of the benzene ring can force the -COF group to twist out of the plane of the ring. researchgate.net This twisting alters the orbital overlap between the carbonyl group and the aromatic system, which in turn affects the electronic environment and, consequently, the chemical shifts of both the fluorine and the ring protons. researchgate.net The interplay between these electronic and steric factors determines the final observed chemical shifts.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Influencing Factors |

| ¹H (Aromatic, ortho to -COF) | ~7.9 - 8.1 | Doublet | ~8-9 Hz (³JHH) | Deshielding by C=O and F; potential through-space interaction with F |

| ¹H (Aromatic, meta to -COF) | ~7.2 - 7.4 | Doublet | ~8-9 Hz (³JHH) | Shielding by para-methyl group |

| ¹H (Methyl) | ~2.4 | Singlet | N/A | Electron-donating character |

| ¹⁹F (Acyl fluoride) | Varies | (Complex) | Highly sensitive to electronic effects, steric hindrance, and solvent |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for the unambiguous confirmation of the molecular structure of this compound by mapping out the connectivity of atoms. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons on the aromatic ring. Cross-peaks would be observed between the signals of the protons ortho to the carbonyl group and the protons meta to it, confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the aromatic ring and the methyl group by showing cross-peaks between each proton and the carbon it is attached to.

A cross-peak between the methyl protons and the aromatic carbon at the 4-position (C4).

Correlations between the aromatic protons and the carbonyl carbon.

A correlation between the aromatic protons ortho to the carbonyl group and the carbonyl carbon.

Table 2: Expected 2D NMR Correlations for Structural Confirmation of this compound

| 2D NMR Experiment | Correlated Nuclei | Information Provided |

| ¹H-¹H COSY | Aromatic H (ortho-COF) ↔ Aromatic H (meta-COF) | Confirms adjacent protons on the aromatic ring. |

| ¹H-¹³C HSQC | Aromatic H's ↔ Aromatic C's; Methyl H's ↔ Methyl C | Assigns carbon signals to their directly attached protons. |

| ¹H-¹³C HMBC | Methyl H's ↔ C4 Aromatic Carbon; Aromatic H's ↔ Carbonyl Carbon | Confirms the position of the methyl group and the connection of the benzoyl group. |

The analysis of spin-spin coupling constants (J-couplings) provides detailed information about molecular geometry and bonding. In fluorinated systems like this compound, couplings between fluorine and nearby protons are particularly informative.

Long-range couplings, such as those over five bonds (⁵JHF) between the sidechain fluorine and the ring protons, are often observed in benzoyl fluoride derivatives. researchgate.net The magnitude of these couplings can be sensitive to the conformational preferences of the acyl fluoride group relative to the ring. researchgate.net Furthermore, through-space J-coupling can occur when the orbitals of non-bonded atoms, such as fluorine and a nearby proton, overlap sufficiently. escholarship.org The presence and magnitude of such couplings, which can be distinguished from through-bond couplings by analyzing related isomers where the spatial relationship is different, provide direct evidence of the spatial proximity of the interacting nuclei. escholarship.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.saedinst.com

For this compound, vibrational spectroscopy is used to identify its key functional groups. youtube.com

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum, typically in the range of 1780-1820 cm⁻¹, which is higher than for other acyl halides due to the high electronegativity of fluorine. This would also be a prominent feature in the Raman spectrum.

Carbon-Fluorine (C-F) Stretch: A strong absorption in the IR spectrum is expected between 1000 and 1350 cm⁻¹ for the C-F bond of the acyl fluoride.

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ in both IR and Raman spectra correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group occurs just below 3000 cm⁻¹. C-H bending vibrations (both in-plane and out-of-plane) appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | IR, Raman | 1780 - 1820 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-F Stretch | IR | 1000 - 1350 | Strong |

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions in the solid state. mdpi.com While the specific crystal structure of this compound is not widely published, analysis of its derivatives reveals key structural features that can be inferred for the parent compound. researchgate.net

A crystallographic study would determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-F, C-C in the aromatic ring) and angles would be obtained, confirming the covalent structure.

Planarity: The planarity of the benzene ring and the extent to which the carbonyl fluoride group is twisted out of that plane due to steric effects could be quantified.

Conformation: The preferred orientation of the acyl fluoride group relative to the methyl-substituted benzene ring would be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking between aromatic rings, which govern the solid-state architecture.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Gained |

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Bond Lengths (Å) | Provides data on bond order and strength (e.g., C=O, C-F). |

| Bond Angles (°) | Defines the geometry around each atom. |

| Torsion Angles (°) | Describes the conformation, such as the twist of the -COF group relative to the ring. |

| Intermolecular Distances (Å) | Identifies weak interactions like hydrogen bonds and van der Waals contacts. |

Crystal Structure Determination and Molecular Conformations

Table 1: Crystallographic Data for Benzoyl Fluoride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Formula Units per Cell (Z) | 8 |

Data sourced from a structural investigation of benzoyl fluoride, serving as a close analog for this compound. nih.gov

Analysis of C-F and C=O Bond Lengths and π-Interactions

The bond lengths within the acyl fluoride group are critical indicators of its electronic properties. In the structure of benzoyl fluoride, the carbon-oxygen double bond (C=O) lengths are 1.222(4) Å and 1.224(4) Å for the two independent molecules. nih.gov The carbon-fluorine (C-F) bond lengths are reported as 1.296(5) Å and 1.312(4) Å. nih.gov This C-F bond is noted as being comparatively short relative to many other known acyl fluorides, a phenomenon that can be attributed to strong hyperconjugative effects from the aromatic ring. nih.gov The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry, with a typical bond dissociation energy of up to 130 kcal/mol and a length of around 1.35 Å. wikipedia.org

Fluorine atoms, due to their high electronegativity, can participate in stabilizing interactions with aromatic systems, known as F–π interactions. researchgate.netnih.gov These interactions are primarily electrostatic in nature, occurring between the electronegative fluorine and an electron-deficient aromatic surface. researchgate.netnih.govdntb.gov.ua In the context of this compound, such an interaction could occur intramolecularly between the fluorine atom and the π-system of the tolyl group, potentially influencing the molecule's conformation and stability. The strength of F–π interactions has been shown to increase as the aromatic surface becomes more electron-deficient. researchgate.netnih.gov

Table 2: Key Bond Lengths in Benzoyl Fluoride

| Bond | Molecule 1 Length (Å) | Molecule 2 Length (Å) |

|---|---|---|

| C=O | 1.222 (4) | 1.224 (4) |

Data from the crystal structure of benzoyl fluoride, a proxy for this compound. nih.gov

Mass Spectrometry (MS) Techniques for Mechanistic Probing

Electrospray Ionization (ESI-LC-MS) for Reaction Mixture Analysis

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is a powerful analytical technique for the real-time monitoring and analysis of complex reaction mixtures. rsc.org This method is particularly useful for probing reaction mechanisms by identifying reactants, intermediates, products, and byproducts. cromlab-instruments.es The process involves separating the components of a mixture using liquid chromatography (LC) before they are introduced into the mass spectrometer. rsc.org

In the ESI source, the separated molecules are ionized, typically by forming adducts (e.g., with protons [M+H]+ or other cations) or, in negative ion mode, by deprotonation [M-H]- or adduct formation with anions like fluoride. nih.govnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for their precise identification and quantification.

For a reaction involving this compound, ESI-LC-MS could be employed to track its formation or consumption. For instance, in a synthesis reaction, the appearance and increase in the intensity of the ion corresponding to the m/z of this compound would be monitored over time. rsc.org This allows for the determination of reaction kinetics and the optimization of reaction conditions. The high sensitivity of modern MS instruments enables the detection of even transient intermediates, providing deep mechanistic insights into the chemical transformation. cromlab-instruments.es

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the properties and reactivity of 4-methylbenzoyl fluoride (B91410) and related compounds. rsc.orgnih.gov DFT calculations allow for the exploration of molecular structures, electronic properties, and reaction mechanisms, providing insights that complement experimental findings. rsc.orgnih.gov

Theoretical studies on similar molecules, such as 4-chloro-2-methylbenzoyl fluoride, have utilized STO-3G molecular orbital calculations to determine conformational preferences. cdnsciencepub.com For 2-methylbenzoyl fluoride, partial geometry optimization at the STO-3G level indicated that the O-syn conformer is significantly lower in energy than the O-anti form. cdnsciencepub.com In the case of 4-chloro-2-methylbenzoyl fluoride, STO-3G optimization procedures suggest that the O-syn conformer is the more stable form. cdnsciencepub.com These studies highlight the importance of considering different conformers and their relative stabilities, which can be effectively predicted using computational methods. cdnsciencepub.com

In a study on 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, which share the methylbenzoyl moiety, exhaustive conformer searches were conducted. researchgate.net These searches, supported by data from the Cambridge Structural Database, revealed that the 'S' conformation is generally the most stable for the carbonyl thiourea (B124793) skeleton. researchgate.net

For more complex systems involving acyl fluorides, such as the N-heterocyclic carbene (NHC) catalyzed photoenolization/Diels-Alder (PEDA) reaction, DFT calculations have been employed to analyze the conformations of intermediates. nih.gov For instance, the trans conformer of ortho-toluoyl fluoride was found to be slightly higher in energy than its cis counterpart. nih.gov The reaction of both conformers leads to an intermediate complex where the fluoride is hydrogen-bonded to the azolium cation. nih.gov

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving acyl fluorides, thereby elucidating reaction pathways. acs.orguleth.ca In the context of the NHC-catalyzed PEDA reaction, (TD)-DFT calculations have been used to investigate the four key stages of the mechanism: azolium formation, photoenolization, annulation, and dissociation. rsc.org The calculations involved relaxed coordinate scans along chosen molecular coordinates to construct the PES. nih.gov

For the initial azolium formation, the addition-elimination process was analyzed, considering both cis and trans conformations of the acyl fluoride. nih.gov The study found that the reaction barrier is slightly higher for the trans conformer. nih.gov The subsequent photoenolization step, a 1,5-hydrogen atom transfer, was found to be feasible through singlet excitation followed by intersystem crossing to a triplet state. rsc.org The calculations also helped to understand the diastereoselectivity of the subsequent Diels-Alder cycloaddition step, correctly predicting the experimentally observed major isomer. nih.gov The endo approach of the dienophile was found to be favored, leading to the thermodynamically more stable product. rsc.org

In a different study on the copper-mediated deoxyfluorination of redox-active esters to form acyl fluorides, DFT calculations were used to propose a plausible reaction mechanism. nju.edu.cn The calculations showed that the attack of fluoride is much more favorable than other potential pathways and that the subsequent elimination of the acyl fluoride is a facile process. nju.edu.cn

DFT calculations are widely used to predict the molecular and electronic properties of compounds like 4-methylbenzoyl fluoride. psu.edu For instance, in a study of fluorinated chalcones, DFT was used to understand the structure and electronic properties, which are influenced by the presence of fluorine. arabjchem.org The high electronegativity of the fluorine atom creates a strong dipole in the C-F bond, which favors dipole-dipole interactions in molecular recognition. nih.gov

In a study on fluorovanadate complexes, the B3LYP/6-311G level of theory was used to optimize geometries and calculate frequencies. researchgate.net These calculations provided insights into bond lengths and bond orders within the complexes. researchgate.net Similarly, for 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, DFT calculations were used to support the structural characterization performed using various spectroscopic techniques. researchgate.net

The electronic and steric effects in molecules like 3-fluoro-4-methylbenzoyl fluoride have also been analyzed using computational methods. The electron-withdrawing nature of fluorine polarizes the carbonyl group, enhancing its electrophilicity, while the methyl group acts as an electron donor through hyperconjugation. vulcanchem.com

High-Level Ab Initio Methods (e.g., CBS-QB3) for Reaction Kinetics

While DFT is a powerful tool, high-level ab initio methods are often employed for more accurate calculations of reaction kinetics. For example, in a study benchmarking density functionals for transition metal fluorides, CCSD(T), a high-level coupled-cluster method, was used as a reference for bond dissociation energies when experimental data was unavailable. ijitee.org These high-level methods provide more reliable energetic information, which is crucial for accurate kinetic predictions.

Reaction Rate Constant Calculations (e.g., RRKM Theories)

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate unimolecular reaction rate constants (k(E)) as a function of energy. mathematica-journal.comjussieu.fr The theory assumes that internal vibrational energy redistribution (IVR) is much faster than the reaction itself and that the reaction proceeds through a well-defined transition state. jussieu.frscribd.com The rate constant is given by the ratio of the sum of states of the transition state to the density of states of the reactant molecule. jussieu.fr

RRKM theory has been applied to various unimolecular reactions, such as the decomposition of vinyl cyanide, to calculate microcanonical rate constants. mathematica-journal.com The necessary inputs for RRKM calculations, such as vibrational frequencies of the reactant and transition state, are often obtained from quantum chemical calculations, like DFT. mathematica-journal.comresearchgate.net For example, in the study of reactions of Cl atoms with halogenated hydrocarbons, RRKM theory was used to calculate rate constants over a wide temperature range. science.gov

Intermolecular Interactions and Hydrogen Bonding

The presence of the fluorine atom in this compound and related compounds significantly influences their intermolecular interactions. The strong electronegativity of fluorine enhances the ability of neighboring functional groups to act as hydrogen bond donors. nih.gov The C-F bond dipole also promotes dipole-dipole interactions. nih.gov

In the context of anion-binding catalysis, the fluoride anion's exceptional ability to accept hydrogen bonds is crucial. harvard.edu Mechanistic studies on the enantioselective acylation of silyl (B83357) ketene (B1206846) acetals with acyl fluorides suggest that a thiourea catalyst aids in the formation of an N-acylpyridinium/fluoride ion pair, where hydrogen bonding to the fluoride is important. harvard.edu

Computational methods, such as Hirshfeld surface analysis, can be used to quantify intermolecular interactions, including halogen bonding, which is common in fluorinated and chlorinated aromatic compounds. researchgate.net In a study of 1-(acyl/aroyl)-3-(substituted) thioureas, the role of intra- and intermolecular hydrogen bonding on the coordination properties of these ligands was discussed. conicet.gov.ar Specifically, an intramolecular N-H···O hydrogen bond stabilizes a planar conformation, which can influence the molecule's ability to act as a bidentate ligand. conicet.gov.ar

Derivatization Strategies for Research Applications

Utilization for Introduction of Acyl Moieties into Target Molecules

As an acylating agent, 4-methylbenzoyl fluoride (B91410) is employed to introduce the 4-methylbenzoyl moiety into molecules containing nucleophilic functional groups such as amines and alcohols. beilstein-journals.org Acyl fluorides, like 4-methylbenzoyl fluoride, are often preferred over more reactive acyl chlorides due to their greater stability towards hydrolysis and milder reaction profiles, which can minimize side reactions. beilstein-journals.org Their electrophilicity is comparable to that of activated esters, but with fewer steric limitations. beilstein-journals.org

The introduction of the 4-methylbenzoyl group can serve several purposes in research applications. It can be used to modify the electronic and steric properties of a molecule, which is a common strategy in medicinal chemistry to enhance biological activity or to probe structure-activity relationships. For instance, the acylation of piperazine (B1678402) derivatives with 4-methylbenzoyl chloride, a related acyl halide, has been used to synthesize compounds that exhibit conformational isomers, a property relevant in drug design. rsc.org

Furthermore, this compound can be used in the synthesis of more complex structures. A notable application is in the preparation of 1,3-diketones, which are themselves versatile precursors for various heterocyclic compounds, including pyrazole (B372694) derivatives. sigmaaldrich.commdpi.com The reaction of this compound with a suitable enolate or equivalent nucleophile would yield a 1,3-diketone bearing the p-tolyl group.

Recent advancements have focused on developing milder and more efficient methods for the synthesis of acyl fluorides themselves. One such method involves the direct conversion of carboxylic acids, like 4-methylbenzoic acid, to the corresponding acyl fluoride using reagents such as pentafluoropyridine (B1199360) (PFP) or 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). beilstein-journals.orgacs.org These methods provide ready access to this compound, facilitating its use in subsequent acylation reactions. beilstein-journals.orgacs.org

Synthesis of Ligands for Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.org The properties and reactivity of the resulting metal complex are heavily influenced by the nature of the ligands. This compound serves as a key building block in the synthesis of specific ligands, particularly those containing the acylthiourea backbone. conicet.gov.ar

A significant application of this compound is in the synthesis of 1-(4-methylbenzoyl)-3-(substituted) thioureas. These compounds are a class of organosulfur ligands with the general structure R-C(O)NHC(S)NH-R'. rsc.org They are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. conicet.gov.ar The synthesis typically proceeds through the in-situ generation of 4-methylbenzoyl isothiocyanate. This is achieved by reacting this compound (or the more commonly cited 4-methylbenzoyl chloride) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). researchgate.netresearchgate.net The resulting isothiocyanate is then immediately treated with a primary or secondary amine to yield the desired 1-(4-methylbenzoyl)-3-(substituted) thiourea (B124793). rsc.orgresearchgate.net

The reaction can be summarized as follows:

Formation of Isothiocyanate : this compound reacts with KSCN in a solvent like acetone.

Thiourea Formation : An appropriate amine is added to the reaction mixture, which then reacts with the in-situ generated 4-methylbenzoyl isothiocyanate.

This method has been used to synthesize a variety of thiourea derivatives by varying the amine component. For example, the reaction with sulfanilamide (B372717) yields 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, while using 3-ethylaniline (B1664132) produces the corresponding alkyl-substituted acyl thiourea. rsc.orgresearchgate.net These thiourea derivatives can then act as ligands, coordinating with metal ions through the oxygen and sulfur atoms. conicet.gov.ar

| Starting Amine | Resulting 1-(4-methylbenzoyl)-3-(substituted) Thiourea | Reference |

| Sulfanilamide | 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | researchgate.net |

| 3-Ethylaniline | Alkyl-substituted acyl thiourea | rsc.org |

| 2-Aminobenzothiazole | 1-(4-Methylbenzoyl)-3-(2-benzothiazolyl)thiourea | researchgate.net |

| 4-chloro-2-nitrophenylamine | N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | nih.gov |

| 4-methylphenylamine | N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | nih.gov |

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, particularly in the development of pharmaceuticals and functional materials. researchgate.net this compound is a valuable precursor for synthesizing various heterocyclic systems, most notably pyrazole and pyrimidine (B1678525) derivatives. hoffmanchemicals.com

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com As mentioned previously, this compound can be used to prepare 1,3-diketones that incorporate the 4-methylbenzoyl group. These diketones can then be reacted with hydrazines to form the corresponding pyrazole ring. sigmaaldrich.commdpi.com For example, a 1,3-diketone derived from this compound could react with hydrazine hydrate (B1144303) to yield a pyrazole with a p-tolyl substituent.

Another pathway to pyrazoles involves the reaction of α-aryldiazo ketones with vinyldiazo esters, which can be promoted by tetrabutylammonium (B224687) fluoride (TBAF). acs.org While this specific reaction does not directly use this compound, it highlights the role of fluoride ions in promoting cyclization reactions to form pyrazole rings. acs.org

Similarly, pyrimidine derivatives can be synthesized through various condensation reactions. researchgate.net For instance, the cyclocondensation of 2-C-formyl glycals with amidines is a known method for producing pyrimidine-based structures. researchgate.net While direct use of this compound in these specific syntheses is not extensively documented in the provided search results, its role as an acylating agent to create key intermediates is a plausible strategy. For example, it could be used to acylate a precursor molecule to introduce the necessary carbonyl functionality for a subsequent cyclization to form a pyrimidine ring. Research has shown the synthesis of pyrimidine-based N-acyl thiourea derivatives, indicating a link between the chemistries. mdpi.com

| Heterocycle | General Synthetic Approach | Role of this compound |

| Pyrazole | Cyclocondensation of a 1,3-diketone with hydrazine. mdpi.com | Precursor for the synthesis of the required 1,3-diketone intermediate. sigmaaldrich.com |

| Pyrimidine | Condensation reactions involving amidines or other dinucleophiles. researchgate.net | Can act as an acylating agent to introduce carbonyl groups into precursors for cyclization. |

Comparative Reactivity and Selectivity Studies

Comparison with Other Acyl Halides (e.g., Acyl Chlorides)

The reactivity and selectivity of 4-methylbenzoyl fluoride (B91410), as with other acyl fluorides, present a nuanced profile when compared to their more common acyl chloride counterparts. This distinction is rooted in the fundamental properties of the carbon-halogen bond.

Differences in Stability, Reactivity, and Chemoselectivity

Acyl fluorides, including 4-methylbenzoyl fluoride, are generally more stable and less reactive than their corresponding acyl chlorides. researchgate.net This reduced reactivity is primarily due to the strong carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-chlorine (C-Cl) bond. beilstein-journals.orgbeilstein-journals.org Consequently, acyl fluorides exhibit greater stability towards hydrolysis and are often easier to handle than other acyl halides. beilstein-journals.orgbeilstein-journals.org

The reactions of acyl fluorides with nucleophiles are typically less vigorous than those of acyl chlorides. beilstein-journals.orgbeilstein-journals.org Despite this, acyl fluorides maintain a comparable electrophilicity to activated esters, but with fewer steric limitations. beilstein-journals.org This balance of stability and reactivity makes them advantageous in specific synthetic applications, particularly in challenging acylation reactions where controlled reactivity is paramount. beilstein-journals.orgbeilstein-journals.org For instance, acylations using acyl fluorides often result in fewer side-reactions, and derivatives with an α-stereocenter generally experience minimal racemization. beilstein-journals.org

In contrast, acyl chlorides are known for their high reactivity, which can sometimes lead to a lack of selectivity and the formation of undesired byproducts. chemguideforcie.co.uk The high electrophilicity of the carbonyl carbon in acyl chlorides makes them susceptible to rapid reaction with a wide range of nucleophiles, including water. chemguideforcie.co.uk While this high reactivity is beneficial for many transformations, it can be a drawback when dealing with sensitive substrates or when chemoselectivity is a primary concern.

The chemoselectivity of this compound also differs from its chloride analog. The milder nature of the acyl fluoride allows for more selective reactions with specific nucleophiles in the presence of other reactive functional groups. This characteristic is particularly valuable in complex molecule synthesis where protecting groups might otherwise be necessary.

A comparative overview of the general properties of acyl fluorides versus acyl chlorides is presented in the table below.

| Property | Acyl Fluorides (e.g., this compound) | Acyl Chlorides (e.g., 4-Methylbenzoyl chloride) |

| Stability | Higher, due to strong C-F bond. beilstein-journals.orgbeilstein-journals.org | Lower, due to weaker C-Cl bond. chemguideforcie.co.uk |

| Reactivity | Moderately reactive, less violent reactions. beilstein-journals.orgbeilstein-journals.org | Highly reactive, often vigorous reactions. chemguideforcie.co.uk |

| Handling | Easier to handle, less sensitive to moisture. beilstein-journals.orgbeilstein-journals.org | Requires careful handling, sensitive to moisture. wikipedia.org |

| Chemoselectivity | Generally higher, allowing for more selective transformations. | Can be less selective due to high reactivity. chemguideforcie.co.uk |

| Side Reactions | Fewer side reactions reported. beilstein-journals.org | More prone to side reactions. |

| Racemization | Less prone to racemization at α-stereocenters. beilstein-journals.org | Can lead to racemization in certain cases. |

Analogous Reactions and Distinct Outcomes

While both this compound and its corresponding chloride undergo similar types of reactions, such as nucleophilic acyl substitution, the outcomes can differ significantly due to their varied reactivity.

In acylation reactions, the choice between an acyl fluoride and an acyl chloride can influence both the reaction conditions required and the final product yield. For example, in the acylation of amines, the use of this compound may require a catalyst or harsher conditions to proceed at a comparable rate to the reaction with 4-methylbenzoyl chloride. However, this moderated reactivity can be advantageous in preventing over-acylation or other side reactions, especially with polyfunctional amines.

A study comparing the reactivity of 4-fluorobenzoyl fluoride and 4-fluorobenzoyl chloride with various amines demonstrated that the acyl fluoride was generally less reactive. researchgate.net This suggests that for analogous reactions with this compound, one could expect a similar trend of attenuated reactivity compared to the chloride.

Furthermore, the distinct reactivity of acyl fluorides has been exploited in transition-metal-catalyzed reactions where acyl chlorides might behave differently. For instance, acyl fluorides have been successfully employed in palladium-catalyzed annulation reactions with norbornene, a transformation where the C-F bond is cleaved. researchgate.net The unique interaction of the acyl fluoride with the metal catalyst leads to specific outcomes that may not be achievable with the more reactive acyl chloride.

Electronic and Steric Effects on Reaction Efficiency

The efficiency of reactions involving this compound is governed by a combination of electronic and steric factors, both on the acyl fluoride itself and on the reacting substrate.

The 4-methyl group on the benzoyl ring has an electron-donating effect through hyperconjugation. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl fluoride. However, this deactivating effect is counteracted by the strong electron-withdrawing inductive effect of the fluorine atom in the acyl fluoride group, which enhances the electrophilicity of the carbonyl carbon. vulcanchem.com This interplay of electronic effects results in a finely tuned reactivity.

In Friedel-Crafts acylation reactions, the electronic nature of the acylating agent plays a crucial role in determining both substrate and positional selectivity. sci-hub.se While a direct comparative study on this compound is not available, studies on similar systems show that electron-donating groups on the benzoyl ring can influence the transition state and, consequently, the isomer distribution of the products. sci-hub.se

Steric hindrance also plays a significant role. The methyl group at the para position does not impose significant steric hindrance on the carbonyl group, allowing for relatively easy access by nucleophiles. However, in reactions with bulky nucleophiles, the steric profile of both the acyl fluoride and the nucleophile can impact the reaction rate. For instance, the synthesis of sterically hindered amides and esters has been successfully achieved using acyl fluorides under specific conditions, highlighting the utility of their moderated reactivity. thieme-connect.comthieme-connect.com

The table below summarizes the influence of electronic and steric effects on the reactivity of this compound.

| Factor | Effect on this compound | Influence on Reaction Efficiency |

| Electronic Effect of 4-Methyl Group | Electron-donating (hyperconjugation) | Slightly decreases carbonyl electrophilicity. |

| Electronic Effect of Fluorine (Acyl Fluoride) | Strong electron-withdrawing (inductive effect) | Significantly increases carbonyl electrophilicity. vulcanchem.com |

| Overall Electronic Profile | Balanced electrophilicity due to opposing effects. | Allows for controlled reactivity and selectivity. |

| Steric Effect of 4-Methyl Group | Minimal steric hindrance at the carbonyl center. | Generally does not impede reactions with small to moderately sized nucleophiles. |

| Steric Effect of Substrate | - | Reaction efficiency can be reduced with bulky nucleophiles, requiring specific conditions. thieme-connect.comthieme-connect.com |

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for C-F Activation

The carbon-fluorine bond in acyl fluorides is the strongest covalent bond in organic chemistry, presenting a considerable challenge for selective activation. mdpi.comresearchgate.net However, recent advances in catalysis have opened the door to harnessing the unique reactivity of this bond. Future research on 4-Methylbenzoyl fluoride (B91410) should focus on developing novel catalytic systems that can selectively cleave and functionalize its C-F bond.

Transition-metal catalysis, particularly with nickel and palladium complexes, has shown promise in the activation of C-F bonds in various fluoro-aromatics. mdpi.com Investigating similar systems for 4-Methylbenzoyl fluoride could lead to unprecedented transformations. For instance, catalytic cycles involving oxidative addition of the C(acyl)-F bond to a low-valent metal center could enable cross-coupling reactions, providing new pathways to synthesize complex ketones and other carbonyl compounds. acs.org

Furthermore, the use of N-heterocyclic carbenes (NHCs) and organophosphines as catalysts for acyl fluoride C-F activation is an emerging area. elsevierpure.com These organocatalytic approaches could offer milder reaction conditions and different selectivity profiles compared to transition metals. Research in this direction could explore the enantioselective functionalization of the acyl group, a highly desirable transformation in pharmaceutical synthesis.

Table 1: Potential Catalytic Systems for C-F Activation of this compound

| Catalyst Type | Potential Reaction | Advantages | Research Goal |

| Transition Metals (Ni, Pd) | Cross-coupling with organometallic reagents | High efficiency, established methodologies mdpi.com | Synthesis of novel biaryl ketones and functionalized carbonyls. |

| N-Heterocyclic Carbenes (NHCs) | Acyl-anion equivalent generation | Organocatalytic, mild conditions elsevierpure.com | Development of asymmetric transformations. |

| Organophosphines | Nucleophilic catalysis | Metal-free, tunable reactivity elsevierpure.com | Exploring new C-C and C-heteroatom bond formations. |

| Photocatalysis | Radical-mediated C-F functionalization | Environmentally friendly, unique reaction pathways | Accessing novel reactivity under visible light irradiation. |

Application in Sustainable and Green Chemical Synthesis

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. This compound has the potential to be a valuable reagent in this context. Compared to its more reactive counterpart, 4-methylbenzoyl chloride, the fluoride analogue is generally more stable, less corrosive, and produces fluoride as a byproduct, which can be less hazardous than chloride in certain waste streams.

Future research should aim to exploit these properties by designing synthetic routes that utilize this compound as a "green" acylating agent. This includes developing solvent-free reaction conditions or using recyclable catalysts to minimize waste. Recent developments in the green synthesis of other organofluorine compounds, such as sulfonyl fluorides, highlight a trend towards safer and more sustainable methodologies that avoid toxic reagents and minimize byproducts. eurekalert.orgsciencedaily.com These principles can be applied to the synthesis and application of this compound.

A key area of investigation would be its use in continuous flow chemistry. The enhanced stability of this compound makes it an ideal candidate for flow reactors, where precise control over reaction conditions can lead to higher yields, improved safety, and reduced environmental impact.

Table 2: Green Chemistry Metrics for Acylating Agents

| Feature | 4-Methylbenzoyl chloride | This compound | Potential Improvement |

| Byproduct | Hydrogen Chloride (HCl) | Hydrogen Fluoride (HF) | HF can be captured and recycled in certain processes. |

| Stability | Moisture sensitive, corrosive | More stable to moisture | Longer shelf-life, easier handling, suitable for flow chemistry. |

| Atom Economy | Lower due to higher MW of Cl | Higher due to lower MW of F | More efficient use of starting materials. |

| Synthesis | Often uses hazardous reagents (e.g., SOCl₂) | Can be synthesized via safer fluorinating agents | Development of catalytic, halide-exchange-free synthetic routes. |

Exploration of New Derivatization Pathways for Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to enhance the volatility, thermal stability, or detectability of analytes for techniques like gas chromatography (GC) and mass spectrometry (MS). Acyl halides are frequently used for this purpose to modify compounds containing active hydrogen atoms, such as alcohols, phenols, and amines.